methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate
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Overview
Description
Methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate is a complex organic compound, known for its unique chemical structure and versatile applications in scientific research. The presence of diverse functional groups within this compound offers an array of chemical reactivity, making it a significant subject of study in various fields of science.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate involves multiple steps. Typically, the synthetic pathway starts with the preparation of the phenyl ring substituted with a chloro and trifluoromethanesulfonyloxy group. The prop-2-enoate moiety is introduced via a Heck coupling reaction, which is performed under palladium-catalyzed conditions. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product.
Industrial production methods: Industrial-scale production often employs continuous flow reactors to ensure high efficiency and control over reaction conditions. This approach minimizes side reactions and maximizes product yield, offering a scalable solution for large-scale synthesis.
Chemical Reactions Analysis
Types of reactions it undergoes: Methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions typically target the carbonyl group within the prop-2-enoate moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethanesulfonyloxy substituents.
Common reagents and conditions used in these reactions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions are commonly used. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformation.
Major products formed from these reactions: Depending on the specific reaction type, major products may include various derivatives of the original compound, featuring modifications at the phenyl or prop-2-enoate moieties.
Scientific Research Applications
Methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate has diverse applications across several scientific disciplines:
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules, this compound is valuable in the development of novel materials and catalysts.
Biology: Its unique structure allows for interactions with biological molecules, making it a useful probe in biochemical assays and studies.
Medicine: Research into potential therapeutic applications is ongoing, particularly in the fields of cancer research and drug delivery.
Industry: Its reactivity and stability make it a valuable intermediate in the manufacturing of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism by which methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate exerts its effects is largely dependent on its target application:
In biological systems, it may interact with specific enzymes or receptors, modifying their activity and leading to physiological changes.
In chemical reactions, its functional groups can participate in various transformation processes, dictated by the specific reaction conditions and reagents used.
Comparison with Similar Compounds
When compared to similar compounds, methyl (2E)-3-[3-chloro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate stands out due to its unique combination of functional groups, offering a broader range of reactivity and applications. Similar compounds might include:
Methyl (2E)-3-[3-chloro-4-(methanesulfonyloxy)phenyl]prop-2-enoate
Methyl (2E)-3-[3-fluoro-4-(trifluoromethanesulfonyloxy)phenyl]prop-2-enoate
Conclusion
This compound is a fascinating compound with wide-ranging applications and significant potential in both research and industry. Its unique structure and reactivity make it an invaluable tool for scientists exploring new frontiers in chemistry, biology, medicine, and beyond.
Properties
IUPAC Name |
methyl (E)-3-[3-chloro-4-(trifluoromethylsulfonyloxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O5S/c1-19-10(16)5-3-7-2-4-9(8(12)6-7)20-21(17,18)11(13,14)15/h2-6H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTXCUPNEYKLNH-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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